molecular formula C8H12N2O2S B2440055 4-(Dimethylamino)benzenesulfonamide CAS No. 6162-21-6

4-(Dimethylamino)benzenesulfonamide

Cat. No. B2440055
CAS RN: 6162-21-6
M. Wt: 200.26
InChI Key: VNUVBVTWBBODSV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-(Dimethylamino)benzenesulfonamide, has been described in various studies . One method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a dimethylamino group .


Chemical Reactions Analysis

Benzenesulfonamide derivatives, including 4-(Dimethylamino)benzenesulfonamide, have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme plays a significant role in tumor cell proliferation and hypoxia, making it a potential target for anticancer agents .


Physical And Chemical Properties Analysis

4-(Dimethylamino)benzenesulfonamide is a solid substance with a molecular weight of 200.26 . It has a high GI absorption and is very soluble in water .

Safety and Hazards

The safety data sheet for 4-(Dimethylamino)benzenesulfonamide indicates that it may cause skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-(dimethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUVBVTWBBODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879203
Record name N',N'-DIMETHYLSULFANILAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6162-21-6
Record name N',N'-DIMETHYLSULFANILAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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